molecular formula C19H15BrN4O3S B11235376 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-bromophenyl)propanamide

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-bromophenyl)propanamide

Cat. No.: B11235376
M. Wt: 459.3 g/mol
InChI Key: QEGYJEILYDWLCL-UHFFFAOYSA-N
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Description

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-bromophenyl)propanamide is a complex organic compound that features a unique combination of benzoxazole, oxadiazole, and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-bromophenyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and oxadiazole intermediates, followed by their coupling with the bromophenyl group.

    Benzoxazole Formation: The benzoxazole moiety can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Oxadiazole Formation: The oxadiazole ring is typically formed by the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling Reaction: The final step involves the coupling of the benzoxazole and oxadiazole intermediates with the bromophenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-bromophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the oxadiazole ring can be reduced to amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-bromophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-bromophenyl)propanamide is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors due to its structural features. The benzoxazole and oxadiazole rings may facilitate binding to biological macromolecules, while the bromophenyl group could enhance its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-bromophenyl)propanamide
  • 3-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-bromophenyl)propanamide

Uniqueness

The uniqueness of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-bromophenyl)propanamide lies in its combination of benzoxazole, oxadiazole, and bromophenyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C19H15BrN4O3S

Molecular Weight

459.3 g/mol

IUPAC Name

3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(3-bromophenyl)propanamide

InChI

InChI=1S/C19H15BrN4O3S/c20-12-4-3-5-13(10-12)21-17(25)8-9-18-23-16(24-27-18)11-28-19-22-14-6-1-2-7-15(14)26-19/h1-7,10H,8-9,11H2,(H,21,25)

InChI Key

QEGYJEILYDWLCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=NOC(=N3)CCC(=O)NC4=CC(=CC=C4)Br

Origin of Product

United States

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